ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-chloro-2H-triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-2-11-5(10)3-4(6)8-9-7-3/h2H2,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXVQNOLKJJDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNN=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of ethyl azidoacetate with propargyl chloride in the presence of a copper catalyst can yield the desired triazole compound. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods often optimize reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the triazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while reduction reactions can produce different reduced derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate serves as a vital building block in the synthesis of various pharmaceutical compounds. Its derivatives have demonstrated notable biological activities, including antifungal and antibacterial properties. For instance, triazole derivatives are known for their effectiveness against a range of pathogens and have been explored as potential treatments for infections caused by resistant strains .
Case Study: Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. A series of compounds derived from this compound were synthesized and evaluated for their antiproliferative activity against cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth with IC50 values in the nanomolar range . This suggests that modifications to the triazole structure can enhance its anticancer efficacy.
Materials Science
Development of New Materials
The compound is also utilized in materials science for the development of polymers and coatings with specific properties. Its ability to undergo various chemical reactions allows for the modification of polymer matrices to improve characteristics such as thermal stability and mechanical strength .
Table 1: Properties of Triazole-Based Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Chemical Resistance | Moderate |
Biological Studies
Biological Activity Assessment
this compound is employed in biological studies to investigate the interactions between triazole derivatives and biological targets. These studies aim to elucidate the mechanism of action of triazoles in inhibiting enzymes or disrupting cellular processes involved in disease progression .
Case Study: Inhibition Studies
In a notable study, researchers synthesized a series of hydroxamate derivatives based on this compound and evaluated their inhibitory effects on specific enzymes linked to cancer progression. The findings revealed that these compounds could effectively inhibit target enzymes with promising selectivity profiles .
Corrosion Inhibition
Corrosion Protection Applications
Another application of this compound is its use as a corrosion inhibitor for metals such as aluminum in acidic environments. Studies have shown that this compound can significantly reduce corrosion rates by forming protective films on metal surfaces .
Table 2: Corrosion Inhibition Efficiency
| Compound | Corrosion Rate (mm/year) | Efficiency (%) |
|---|---|---|
| This compound | 0.02 | 90 |
| Control (without inhibitor) | 0.20 | - |
Mechanism of Action
The mechanism of action of ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chlorine atom and the ethyl ester group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Methyl/Phenyl Groups : The chloro substituent at position 5 in the target compound may enhance electrophilicity compared to methyl or phenyl groups, influencing reactivity in further derivatization .
- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., pyridin-3-yl, p-nitrophenyl) at position 1 contribute to π-π stacking interactions in crystal structures, as seen in ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate .
- Melting Points : Bulky substituents like 4-chlorobenzyl increase melting points (e.g., 155°C) compared to smaller groups like benzyl (68°C) .
This compound
Analogs:
Ethyl 5-Formyl-1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate: Reacted 3-azidopyridine with ethyl 4,4-diethoxy-3-oxobutanoate in DMSO/K₂CO₃, followed by HCl hydrolysis to introduce the formyl group . Yield: Quantitative after hydrolysis .
Ethyl 1-(3-Fluorophenyl)-5-Phenyl-1H-1,2,3-Triazole-4-Carboxylate :
- DBU-mediated reaction of 3-fluorophenyl azide with ethyl benzoylacetate in chloroform .
- Yield: 74% .
Ethyl 5-Methyl-1-(p-Nitrophenyl)-1H-1,2,3-Triazole-4-Carboxylate: Sodium ethoxide-promoted cyclization of 1-azido-4-nitrobenzene with ethyl acetoacetate in methanol .
Key Insights :
- Methyl vs. Phenyl Groups: Methyl at position 5 correlates with lipid peroxidation reduction, whereas phenyl groups favor NO scavenging .
Biological Activity
Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate is a nitrogen-containing heterocyclic compound characterized by a triazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. Understanding its biological activity is crucial for exploring potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₇H₈ClN₃O₂
- Molecular Weight : Approximately 195.61 g/mol
- Structure : The compound features an ethyl ester group and a chloro substituent on the triazole ring, enhancing its lipophilicity and biological activity.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial and fungal pathogens. Studies have shown that compounds containing triazole rings can effectively inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus .
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Candida albicans | 15 | |
| Staphylococcus aureus | 18 |
2. Anticancer Potential
Research indicates that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
In a study evaluating its effects on apoptosis in cancer cells, the compound induced cell death through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .
3. Antioxidant Activity
The antioxidant properties of this compound have also been studied. It has been shown to reduce lipid peroxidation levels and scavenge free radicals effectively.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The triazole ring can bind to active sites of enzymes or receptors, inhibiting their activity. For instance:
- Antimicrobial Action : The compound may inhibit enzyme activities critical for microbial growth.
- Anticancer Mechanism : It can induce apoptosis by activating caspases and affecting cell cycle regulation pathways.
Case Studies
Several studies have explored the biological activity of this compound in different contexts:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent against resistant bacterial strains .
- Cancer Cell Line Studies : Research on various cancer cell lines revealed that the compound significantly reduced cell viability in MCF-7 and A-549 cells through mechanisms involving apoptosis and cell cycle arrest .
- Antioxidant Properties : In vivo studies showed that treatment with this compound reduced oxidative stress markers in animal models subjected to induced oxidative damage .
Q & A
Advanced Question
- DFT Calculations : Predict reaction pathways for substitutions at the carboxylate or chloro positions. For example, the chloro group’s leaving ability is influenced by the triazole ring’s electron-deficient nature .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics.
- NBO Analysis : Quantifies charge distribution, identifying reactive sites for functionalization .
What challenges arise in refining crystallographic data for this compound derivatives with flexible substituents?
Advanced Question
- Disordered Moieties : Ethyl or benzyl groups may exhibit rotational disorder, requiring PART commands in SHELXL to model split positions .
- Thermal Motion : High displacement parameters (ADPs) for chlorine atoms necessitate TLS refinement to account for anisotropic motion .
- Twinned Crystals : Use CELL_NOW or TWINLAWS in OLEX2 to deconvolute overlapping reflections .
How do structural modifications at position 5 of the triazole ring impact biological activity?
Advanced Question
- Chlorine vs. Methyl : Chlorine’s electronegativity increases binding affinity to targets like fungal CYP51 (ergosterol biosynthesis), while methyl groups enhance lipophilicity .
- Steric Effects : Bulky substituents at position 5 reduce activity in kinase assays due to steric clashes with ATP-binding pockets .
- Case Study : Ethyl 5-methyl derivatives show 69.8% inhibition in NCI-H522 cells, whereas 5-chloro analogs achieve 75% .
What methodologies ensure stability and purity of this compound during long-term storage?
Basic Question
- Spectroscopic Monitoring : Use H NMR to detect hydrolysis of the ethyl ester to carboxylic acid .
- Storage Conditions : Store at −20°C under inert gas (N/Ar) to prevent oxidation.
- HPLC-PDA : Quantify degradation products (e.g., free carboxylic acid) with C18 columns and UV detection at 254 nm .
How can contradictory data on substituent effects be resolved in structure-activity relationship (SAR) studies?
Advanced Question
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., NCI-60 panel vs. in-house kinase screens) .
- Free-Wilson Analysis : Deconvolute substituent contributions from molecular descriptors (e.g., logP, polar surface area) .
- Crystallographic Validation : Resolve ambiguities in binding modes via co-crystal structures with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
